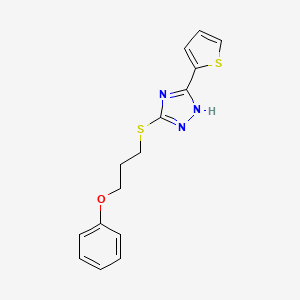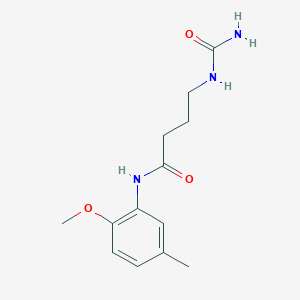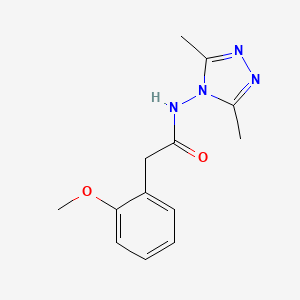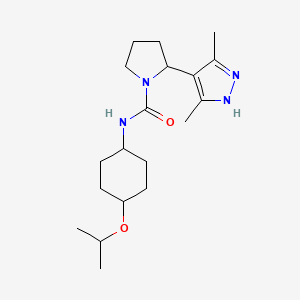
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact mechanism of action may vary depending on the specific application of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. However, the specific effects may vary depending on the concentration and duration of exposure.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, this compound may have limitations in terms of its solubility and toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Future Directions
There are many potential directions for future research on 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole. One area of interest is its potential use as a new drug candidate for the treatment of various diseases. Further studies can be conducted to investigate its efficacy and safety in animal models and clinical trials. In addition, the mechanism of action of this compound can be further elucidated to better understand its biological activities. Furthermore, modifications to the chemical structure of this compound can be made to improve its potency and selectivity. Overall, the potential applications of this compound in scientific research are vast and warrant further investigation.
Synthesis Methods
The synthesis of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole involves the reaction of 2-(3-phenoxypropylthio)thiophene with sodium azide in the presence of copper(I) iodide. The reaction yields the desired compound with a high yield and purity. This method has been reported in the literature and has been used by many researchers to synthesize this compound.
Scientific Research Applications
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a herbicide and insecticide. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-2-6-12(7-3-1)19-9-5-11-21-15-16-14(17-18-15)13-8-4-10-20-13/h1-4,6-8,10H,5,9,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRCMGXYPWOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NNC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)



![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)